Lipophilicity Advantage Over Acetyl Analog
3,5‑Bis((1‑oxopropyl)amino)benzoic acid (target) has a calculated LogP of 3.38, whereas 3,5‑diacetamidobenzoic acid (acetyl analog, CAS 7743‑39‑7) has a calculated LogP of 1.45 [1]. The ΔLogP of +1.93 units corresponds to an ~85‑fold greater preference for the octanol phase, indicating substantially higher lipophilicity. This difference arises from the additional methylene group in each propionyl side chain.
| Evidence Dimension | Calculated octanol‑water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.38 |
| Comparator Or Baseline | 3,5‑Diacetamidobenzoic acid (CAS 7743‑39‑7): cLogP = 1.45 |
| Quantified Difference | ΔLogP = +1.93 (≈85‑fold higher partitioning into octanol) |
| Conditions | Calculated values from chemical database entries (fragment‑based prediction) |
Why This Matters
This large lipophilicity difference directly affects reversed‑phase HPLC retention, membrane permeability in cell‑based assays, and environmental fate modeling; users cannot substitute one compound for the other without recalibrating methods.
- [1] MolBase. 3,5‑Diacetamidobenzoic acid – cLogP 1.4476. http://qiye.molbase.cn/ (accessed 2026). View Source
